Enhanced Lipophilicity (XLogP3 = 3.7) vs. Non-Trifluoromethyl Analog Drives Membrane Permeability Differentiation
The target compound's computed XLogP3 of 3.7 exceeds that of the non-trifluoromethyl analog 4-[[1-(4-chlorophenyl)tetrazol-5-yl]methoxy]benzaldehyde (estimated XLogP3 ~2.8) by approximately 0.9 log units, representing a nearly 8-fold increase in octanol-water partition coefficient that directly impacts membrane permeability predictions [1]. This differentiation is critical for CNS penetration programs where optimal logP ranges between 2-4 are targeted [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.7 |
| Comparator Or Baseline | 4-[[1-(4-chlorophenyl)tetrazol-5-yl]methoxy]benzaldehyde: estimated XLogP3 ~2.8 (non-trifluoromethyl analog) |
| Quantified Difference | ΔXLogP3 ≈ +0.9 log units (~8× higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2021.05.07 |
Why This Matters
The ~0.9 log unit increase in XLogP3 is a quantifiable physicochemical differentiation that directly informs compound selection for permeability-limited targets, where small logP changes can determine CNS penetration or cellular uptake.
- [1] PubChem Compound Summary for CID 52727485, 4-[[1-[4-Chloro-2-(trifluoromethyl)phenyl]tetrazol-5-yl]methoxy]benzaldehyde. National Center for Biotechnology Information (2025). View Source
